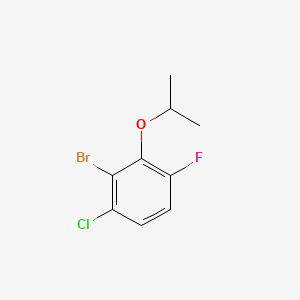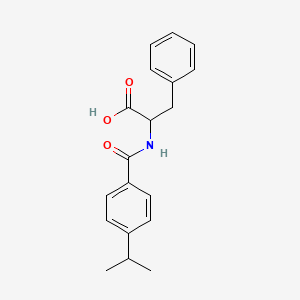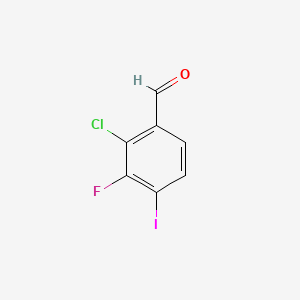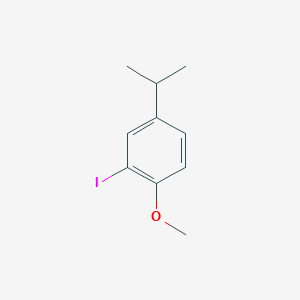![molecular formula C14H20N2O3 B14774459 2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14774459.png)
2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide is a complex organic compound that features a furan ring, a cyclopropyl group, and an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Amide Bond Formation: The final step involves the formation of the amide bond through a coupling reaction between the amine and the carboxylic acid derivative, typically using reagents like EDC∙HCl and HOBt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted amides and amines.
Applications De Recherche Scientifique
(S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide involves its interaction with specific molecular targets. The furan ring and the amide linkage allow it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function . The cyclopropyl group may enhance its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide: Lacks the (S)-configuration, which may affect its biological activity.
N-Cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide: Lacks the amino group, which may reduce its reactivity and binding affinity.
2-Amino-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide: Lacks the cyclopropyl group, which may affect its stability and binding properties.
Uniqueness
The presence of the (S)-configuration, the furan ring, and the cyclopropyl group in (S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide makes it unique in terms of its structural features and potential biological activity .
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)13(15)14(18)16(10-5-6-10)8-11(17)12-4-3-7-19-12/h3-4,7,9-10,13H,5-6,8,15H2,1-2H3 |
Clé InChI |
UFLXJCSZWABVTC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N(CC(=O)C1=CC=CO1)C2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


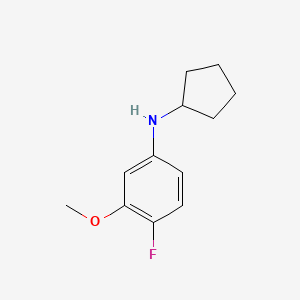
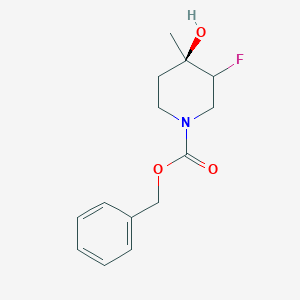
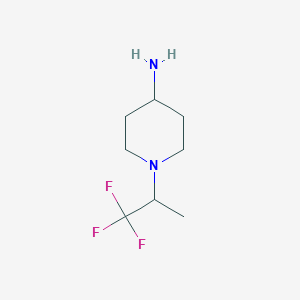
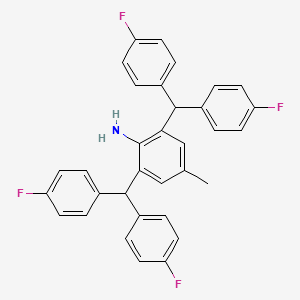
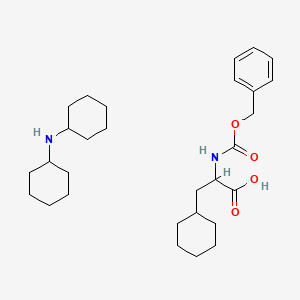
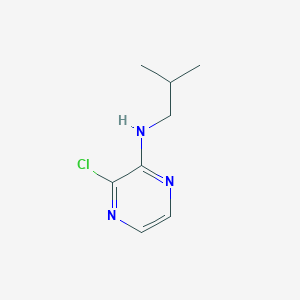
![Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14774428.png)

![N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid](/img/structure/B14774432.png)
